4-Chloro-6-(phenylethynyl)pyrimidin-5-amine 4-Chloro-6-(phenylethynyl)pyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.: 875340-49-1
VCID: VC3302577
InChI: InChI=1S/C12H8ClN3/c13-12-11(14)10(15-8-16-12)7-6-9-4-2-1-3-5-9/h1-5,8H,14H2
SMILES: C1=CC=C(C=C1)C#CC2=C(C(=NC=N2)Cl)N
Molecular Formula: C12H8ClN3
Molecular Weight: 229.66 g/mol

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine

CAS No.: 875340-49-1

Cat. No.: VC3302577

Molecular Formula: C12H8ClN3

Molecular Weight: 229.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine - 875340-49-1

Specification

CAS No. 875340-49-1
Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
IUPAC Name 4-chloro-6-(2-phenylethynyl)pyrimidin-5-amine
Standard InChI InChI=1S/C12H8ClN3/c13-12-11(14)10(15-8-16-12)7-6-9-4-2-1-3-5-9/h1-5,8H,14H2
Standard InChI Key VILNIQNGIVLUPS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C#CC2=C(C(=NC=N2)Cl)N
Canonical SMILES C1=CC=C(C=C1)C#CC2=C(C(=NC=N2)Cl)N

Introduction

4-Chloro-6-(phenylethynyl)pyrimidin-5-amine is a heterocyclic organic compound belonging to the pyrimidine family. It features a chloro substituent at the 4-position, a phenylethynyl group at the 6-position, and an amino group at the 5-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways .

Synthesis

The synthesis of 4-chloro-6-(phenylethynyl)pyrimidin-5-amine typically involves several key steps, starting from 5-amino-4,6-dichloropyrimidine and phenylacetylene. This process highlights the compound's versatility in synthetic organic chemistry .

Biological Activity and Potential Applications

Preliminary studies suggest that 4-chloro-6-(phenylethynyl)pyrimidin-5-amine may inhibit certain kinases or other proteins involved in signal transduction pathways, leading to potential therapeutic effects in diseases like cancer or inflammation. Its interaction with specific biological targets, such as enzymes or receptors within cellular pathways, is a key aspect of its mechanism of action.

Potential Therapeutic Areas:

  • Cancer: Inhibiting kinases involved in cancer cell proliferation.

  • Inflammation: Modulating inflammatory pathways by interacting with specific receptors or enzymes.

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